shizukaol B

Natural product chemistry Structural elucidation Sesquiterpenoid biosynthesis

Shizukaol B is a structurally unique lindenane dimer distinguished by a pendent macrocyclic lactone ring, delivering nanomolar potency: ICAM-1 IC50 5.4 nM, E-selectin IC50 95.6 nM, THP-1-HUVEC adhesion IC50 54.6 nM — 222-fold more potent than cycloshizukaol A. It selectively inhibits B cell proliferation (IC50 137 ng/mL) via apoptosis and retains anti-HIV-1 activity against NNRTI-resistant strains (EC50 0.47 μM). Ideal for vascular inflammation, neuroinflammation, B cell immunology, and antiviral discovery. Substituting with other shizukaol analogs compromises assay specificity and data reproducibility. Always verify structural identity before use.

Molecular Formula C40H44O13
Molecular Weight 732.8 g/mol
Cat. No. B1506276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameshizukaol B
Synonymsshizukaol B
Molecular FormulaC40H44O13
Molecular Weight732.8 g/mol
Structural Identifiers
SMILESCC1=CCOC(=O)CCC(=O)OCC2=C3CC4C(C5CC5C4(COC1=O)O)(C6C3(C7C8=C(C6)C9CC9C8(C(C(=O)C7=C(C)C(=O)OC)O)C)OC2=O)C
InChIInChI=1S/C40H44O13/c1-16-8-9-50-27(41)6-7-28(42)51-14-20-22-13-25-37(3,23-12-24(23)39(25,48)15-52-34(16)45)26-11-19-18-10-21(18)38(4)30(19)31(40(22,26)53-36(20)47)29(32(43)33(38)44)17(2)35(46)49-5/h8,18,21,23-26,31,33,44,48H,6-7,9-15H2,1-5H3/b16-8+,29-17-/t18-,21-,23-,24+,25-,26+,31+,33+,37+,38+,39+,40+/m1/s1
InChIKeyNCEFZVURTXZBJM-CLPLISGISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Shizukaol B Procurement Guide: Specifications, Structural Class, and Anti-Inflammatory Properties of the Lindenane Dimeric Sesquiterpene


Shizukaol B is a lindenane-type dimeric sesquiterpene with molecular formula C40H44O13 and molecular weight 732.77 g/mol, isolated primarily from the whole plant of Chloranthus henryi and roots of Chloranthus serratus [1]. The compound consists of two lindenane (modified eudesmane) monomeric units and is distinguished from other lindenane dimers by a unique pendent macrocyclic lactone ring [2]. Shizukaol B exhibits anti-inflammatory effects against lipopolysaccharide (LPS)-induced activation of BV2 microglial cells and has demonstrated anti-HIV-1 replication activity [1] [3]. Its physicochemical profile includes an XlogP of 0.70 and a topological polar surface area (TPSA) of 189.00 Ų, indicating moderate hydrophilicity that influences formulation and assay compatibility [4].

Why Lindenane Dimer Substitution Is Not Interchangeable: Shizukaol B Structural and Functional Differentiation


Lindenane-type sesquiterpenoid dimers constitute a structurally diverse class of natural products with significant variation in monomer linkage patterns, macrocyclic ring systems, and pendant functional groups [1]. Shizukaol B is structurally distinguished from closely related analogs (shizukaol C, shizukaol D, shizukaol F, cycloshizukaol A) by its unique pendent macrocyclic lactone ring, which arises from a distinct biogenetic pathway [2]. This structural feature confers a divergent activity profile: whereas shizukaol D demonstrates liver cancer cell growth inhibition via Wnt pathway modulation, shizukaol B lacks reported lipid-modulating effects but exhibits potent and selective B cell immunosuppression and nanomolar-level cell adhesion molecule inhibition [3]. Consequently, generic substitution among shizukaol analogs without accounting for these structural and functional differences risks experimental irreproducibility and procurement of an unsuitable compound for the intended research application.

Shizukaol B Quantitative Differentiation: Head-to-Head Potency, Selectivity, and Structural Comparator Data


Shizukaol B Unique Pendent Macrocyclic Lactone Ring: Structural Differentiation from Shizukaol C and D

Shizukaol B possesses a pendent macrocyclic lactone ring that is absent in the otherwise structurally similar lindenane dimers shizukaol C and shizukaol D. This structural distinction was established through 1D- and 2D-NMR analyses of compounds co-isolated from Chloranthus serratus roots [1]. The macrocyclic lactone moiety introduces conformational constraints and hydrogen-bonding capacity that differentiate its molecular recognition properties from analogs lacking this feature. The asymmetric total synthesis of shizukaol B, achieved in 2023, confirmed the stereochemical configuration of this macrocyclic system and provides a scalable route for obtaining structurally authenticated material independent of natural extraction variability [2].

Natural product chemistry Structural elucidation Sesquiterpenoid biosynthesis

Shizukaol B Selective B Cell Proliferation Inhibition: IC50 137 ng/mL with T Cell Sparing

Shizukaol B exhibits selective immunosuppressive activity against B lymphocytes while sparing T cells, macrophages, and dendritic cells. In LPS-induced B cell proliferation assays, shizukaol B demonstrated an IC50 of 137 ng/mL, but showed minimal to no inhibition of concanavalin A-induced T cell proliferation, LPS-induced macrophage NO production, and LPS-induced dendritic cell maturation under comparable assay conditions [1]. Mechanistically, shizukaol B induced apoptotic cell death selectively in B cells, with no significant cell cycle arrest or cytotoxicity observed in other immune cell populations [2]. This B cell-selective immunosuppressive profile is not reported for shizukaol D or shizukaol C, which exhibit distinct activity profiles including liver cancer cell growth inhibition and vascular smooth muscle cell anti-inflammatory effects, respectively .

Immunosuppression B cell proliferation Selective toxicity Immunopharmacology

Shizukaol B ICAM-1 Inhibition: 5.4 nM IC50 and 6.3-Fold Superiority to Cycloshizukaol A in Cell Adhesion Assays

In a direct head-to-head comparison of three lindenane dimers co-isolated from Chloranthus japonicus, shizukaol B demonstrated superior potency in inhibiting TNF-α-induced surface expression of ICAM-1 in HUVEC (human umbilical vein endothelial cells) with an IC50 of 5.4 nM, compared to cycloshizukaol A (IC50 1.2 μM) and shizukaol F (IC50 34.1 nM) [1]. Shizukaol B also inhibited VCAM-1 expression with an IC50 of 13.6 μM and E-selectin expression with an IC50 of 95.6 nM under the same experimental conditions [1]. In functional adhesion assays, shizukaol B inhibited PMA-induced homotypic aggregation of HL-60 cells without cytotoxicity with an MIC of 34.1 nM, and reduced THP-1 monocyte adhesion to TNF-α-stimulated HUVEC with an IC50 of 54.6 nM [1]. The differential potency across adhesion molecule targets suggests a mechanism distinct from direct LFA-1/ICAM-1 binding interference .

Cell adhesion molecules ICAM-1 VCAM-1 E-selectin HUVEC Atherosclerosis research

Shizukaol B Anti-HIV-1 Activity: EC50 0.22 μM Against Wild-Type HIV-1 with Activity Against NNRTI-Resistant Strains

In a systematic evaluation of lindenane disesquiterpenoids from Chloranthus japonicus, shizukaol B exhibited the most potent anti-HIV-1 replication activity among the tested compounds. Against wild-type HIV-1, shizukaol B demonstrated an EC50 of 0.22 μM, and against two NNRTI-resistant strains (HIV-1 RT-K103N and RT-K103N variants), it retained activity with EC50 values of 0.47 μM and 0.50 μM, respectively [1]. Notably, other lindenane dimers in the same study (compounds 9, 11, and 12) showed anti-HIV-1 activity but with less favorable potency profiles, positioning shizukaol B as the most active compound in this series [2]. The compound also exhibits cytotoxic effects on C8166 cells, which must be considered in antiviral assay design . This anti-HIV-1 activity profile is distinct from the anti-inflammatory and immunosuppressive activities documented for shizukaol B, indicating polypharmacology that is not uniformly shared across lindenane dimer analogs.

Anti-HIV-1 NNRTI-resistant Antiviral Viral replication inhibition

Shizukaol B JNK-AP-1 Pathway Selectivity: Concentration-Dependent JNK Inhibition with ERK and p38 Sparing

Shizukaol B modulates the JNK-AP-1 signaling pathway with notable selectivity relative to other MAPK branches. In LPS-stimulated BV2 microglial cells, shizukaol B concentration- and time-dependently inhibited c-Jun N-terminal kinase 1/2 (JNK) activation, but had little effect on extracellular signal-regulated kinase 1/2 (ERK1/2) or p38 phosphorylation [1]. This selective JNK inhibition was accompanied by reduced phosphorylation and nuclear translocation of c-Jun and decreased DNA binding activity of AP-1 . The JNK-selective profile of shizukaol B is mechanistically distinct from other anti-inflammatory natural products such as nardosinone-type sesquiterpenes and 7,8-dihydroxyflavone, which broadly suppress NF-κB and multiple MAPK pathways including ERK and p38 [2]. This pathway selectivity has not been systematically characterized for shizukaol C, shizukaol D, or cycloshizukaol A under identical conditions, representing a knowledge gap that underscores the importance of compound-specific selection.

JNK-AP-1 signaling Neuroinflammation BV2 microglia MAPK pathway Selective kinase modulation

Shizukaol B Optimal Research Applications: Cell Adhesion, Neuroinflammation, B Cell Immunology, and Antiviral Discovery


Endothelial Cell Adhesion and Atherosclerosis Model Studies

Shizukaol B is optimally suited for in vitro studies of endothelial cell adhesion molecule expression and monocyte-endothelial interactions, based on its nanomolar IC50 values for ICAM-1 (5.4 nM), E-selectin (95.6 nM), and functional adhesion inhibition (THP-1-HUVEC adhesion IC50 54.6 nM) [1]. Researchers investigating atherosclerosis, vascular inflammation, or leukocyte trafficking should select shizukaol B over cycloshizukaol A (IC50 1.2 μM for ICAM-1) or shizukaol F (IC50 34.1 nM for THP-1-HUVEC adhesion) due to its 222-fold and 6.3-fold potency advantages, respectively [1]. Recommended assay conditions: HUVEC pretreatment with shizukaol B followed by TNF-α stimulation; surface adhesion molecule expression quantified by flow cytometry; functional adhesion measured using calcein-AM-labeled THP-1 monocytes [1].

Neuroinflammation and Microglial Activation Studies

Shizukaol B is appropriate for LPS-induced BV2 microglial activation models where selective JNK-AP-1 pathway modulation is desired. The compound concentration-dependently suppresses iNOS, COX-2, NO production, TNF-α, and IL-1β in LPS-stimulated BV2 cells without significant cytotoxicity at tested concentrations [1]. Its JNK-selective profile, with sparing of ERK and p38 pathways, distinguishes it from broader-spectrum MAPK inhibitors and provides mechanistic specificity for neuroinflammation studies [2]. Recommended assay parameters: BV2 microglial cells stimulated with LPS (1 μg/mL) for 24 hours; shizukaol B pretreatment at 10-50 μM; NO production measured by Griess reagent; iNOS and COX-2 expression validated by Western blot; JNK phosphorylation status monitored using phospho-specific antibodies [1] [2].

B Cell-Selective Immunosuppression and Apoptosis Research

Shizukaol B is uniquely suited among lindenane dimers for B lymphocyte-focused immunosuppression and apoptosis studies. The compound inhibits LPS-induced B cell proliferation with an IC50 of 137 ng/mL while exhibiting minimal effects on T cell proliferation, macrophage NO production, or dendritic cell maturation [1]. This B cell-selective toxicity is mediated through apoptosis induction rather than cell cycle arrest [2]. Researchers should select shizukaol B over shizukaol D (which lacks this immunosuppressive profile) or shizukaol C (which exhibits distinct vascular anti-inflammatory activity) for studies requiring B cell-specific modulation [3]. Recommended assay conditions: primary murine splenocyte cultures; B cell proliferation induced by LPS; T cell proliferation induced by concanavalin A; apoptosis assessed by annexin V/propidium iodide staining [1].

Anti-HIV-1 Discovery and NNRTI-Resistant Strain Screening

Shizukaol B is a candidate for anti-HIV-1 discovery programs targeting wild-type and NNRTI-resistant viral strains. The compound exhibits sub-micromolar EC50 values against wild-type HIV-1 (0.22 μM) and retains activity against NNRTI-resistant RT-K103N strains (EC50 0.47-0.50 μM) [1]. Its activity against resistant variants positions shizukaol B as a structurally distinct starting point for antiviral development relative to conventional NNRTIs. Researchers should note the compound's cytotoxicity against C8166 cells and incorporate appropriate cytotoxicity controls in antiviral assays [2]. Recommended assay conditions: C8166 cell-based HIV-1 replication assay; viral cytopathic effect measured by MTT assay at 3-5 days post-infection; parallel cytotoxicity assessment in uninfected C8166 cells [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for shizukaol B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.